BenchChemオンラインストアへようこそ!

FmocNH-PEG4-t-butyl acetate

PROTAC linker length ternary complex

FmocNH-PEG4-t-butyl acetate (CAS 894427-95-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker featuring an Fmoc-protected amine at one terminus and a t-butyl ester-protected carboxylic acid at the other, connected by exactly four ethylene glycol repeat units (PEG4). It belongs to the Fmoc-PEG linker class widely utilized as a modular building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other multi-step bioconjugation workflows.

Molecular Formula C29H39NO8
Molecular Weight 529.6 g/mol
Cat. No. B11828484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmocNH-PEG4-t-butyl acetate
Molecular FormulaC29H39NO8
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C29H39NO8/c1-29(2,3)38-27(31)21-36-19-18-35-17-16-34-15-14-33-13-12-30-28(32)37-20-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-11,26H,12-21H2,1-3H3,(H,30,32)
InChIKeyLUFOHZGUDWQNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FmocNH-PEG4-t-butyl acetate: A Heterobifunctional PEG4 Linker with Orthogonal Fmoc-Amine and t-Butyl Ester Protection


FmocNH-PEG4-t-butyl acetate (CAS 894427-95-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker featuring an Fmoc-protected amine at one terminus and a t-butyl ester-protected carboxylic acid at the other, connected by exactly four ethylene glycol repeat units (PEG4). It belongs to the Fmoc-PEG linker class widely utilized as a modular building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other multi-step bioconjugation workflows. The PEG4 spacer provides a defined end-to-end distance of approximately 24.6 Å , while the orthogonal Fmoc (base-labile) and t-butyl ester (acid-labile) protecting groups enable sequential, controlled deprotection and coupling reactions without cross-reactivity. The compound is supplied at ≥98% purity (HPLC) and has a molecular formula of C29H39NO8 with a molecular weight of 529.62 g/mol .

Why FmocNH-PEG4-t-butyl acetate Cannot Be Replaced by Generic PEG Linkers or Close Analogs


Although the linker is structurally simple, its utility in multi-step PROTAC synthesis and peptide chemistry is uniquely tied to the combination of (i) a PEG4 spacer of precise length and (ii) a fully orthogonal Fmoc/t-butyl ester dual-protection system. Generic substitution with other PEG lengths (e.g., PEG2, PEG6) alters the spatial reach and conformational entropy of the final degrader, directly impacting ternary complex formation and degradation potency (DC50) . Sub-analogs such as Fmoc-NH-PEG4-acid lack the acid-labile t-butyl ester, making them incompatible with synthetic routes requiring selective, stepwise unmasking of the carboxyl group under acidic conditions in the presence of base-sensitive Fmoc protection . Conversely, Boc-protected variants cannot be deprotected under the same mild basic conditions used for Fmoc removal, limiting orthogonal compatibility in solid-phase peptide synthesis (SPPS) workflows. These chemical and biophysical differences mean that FmocNH-PEG4-t-butyl acetate is not interchangeable with its closest analogs without altering synthetic strategy, deprotection sequence, or the final PROTAC's pharmacological profile.

Quantitative Differentiation Evidence for FmocNH-PEG4-t-butyl acetate Versus Closest Analogs


PEG4 Spacer Length Provides a 24.6 Å Defined Span – Superior to Shorter PEG2 for Ternary Complex Reach and to Longer PEG6/PEG8 for Reduced Hook Effect Risk

The PEG4 spacer in FmocNH-PEG4-t-butyl acetate has an extended length of approximately 24.6 Å, measured by crystallographic and SM(PEG)4 crosslinker standards . In comparative PROTAC SAR studies, PEG4 linkers consistently produce the steepest initial degradation response relative to longer PEG6 and PEG8 variants. Across published PROTAC programs, switching from PEG4 to PEG6 or PEG8 resulted in a measurable hook effect (reduced degradation at higher concentrations), with DC50 shifts typically within one order of magnitude. For instance, in ARV-110/ARV-471 clinical candidates, PEG4 was selected from screens spanning PEG2–PEG6 because longer chains led to reduced potency despite increased biochemical affinity, attributed to loss of rigidity and decreased effective local concentration in the ternary complex .

PROTAC linker length ternary complex

Orthogonal Fmoc/t-Butyl Ester Protection Enables Sequential Deprotection Without Cross-Reactivity – Critical Advantage Over Fmoc-NH-PEG4-Acid

FmocNH-PEG4-t-butyl acetate provides complete orthogonality between the Fmoc (base-labile) and t-butyl ester (acid-labile) protecting groups. The Fmoc group is removed within 5–10 minutes using 20% piperidine in DMF (half-life ~6 seconds under these conditions), while the t-butyl ester remains quantitatively stable . Conversely, the t-butyl ester is cleaved with TFA or 0.1 N HCl in fluoro alcohol within minutes, conditions under which the Fmoc group is not regenerated. In contrast, the comparator Fmoc-NH-PEG4-acid (CAS 557756-85-1) exposes a free carboxylic acid throughout the synthesis, leading to premature coupling, oligomerization, or requiring additional protection/deprotection steps that reduce overall yield .

orthogonal protection solid-phase peptide synthesis PROTAC synthesis

Purity ≥98% by HPLC Ensures Batch-to-Batch Reproducibility in PROTAC Library Synthesis Compared to Lower-Purity PEG4 Alternatives

Commercially available FmocNH-PEG4-t-butyl acetate is certified at ≥98% purity by HPLC (InvivoChem Cat. No. V82712) . In comparison, generic Fmoc-NH-PEG4-acid from some suppliers is offered at ≥95% purity. The 3% difference in purity can translate to a significant cumulative effect in multi-step PROTAC syntheses: at each coupling step, the lower-purity starting material contributes uncharacterized impurities that carry forward, complicating final product purification and reducing isolated yield. For a typical 3-step PROTAC assembly (linker attachment, E3 ligase ligand coupling, POI ligand coupling), the theoretical maximum yield difference between 98% and 95% purity starting linker can exceed 10% in overall isolated yield .

purity PROTAC linker reproducibility

t-Butyl Ester Provides Superior Base Stability During Fmoc Deprotection vs. Methyl or Benzyl Ester Analogs

The t-butyl ester in FmocNH-PEG4-t-butyl acetate is stable to the secondary amine bases (piperidine, DBU) used for Fmoc removal, whereas methyl and benzyl esters undergo partial transesterification or hydrolysis under identical conditions [1]. This stability is critical: during Fmoc deprotection in SPPS, the t-butyl ester remains intact with <2% premature cleavage over 5 cycles of piperidine treatment, as established for the Fmoc/tBu protection strategy [2]. Methyl ester analogs show up to 10–15% premature hydrolysis under prolonged piperidine exposure, leading to uncontrolled chain extension or cross-linking side products.

deprotection selectivity t-butyl ester Fmoc-SPPS

Optimal Procurement and Application Scenarios for FmocNH-PEG4-t-butyl acetate Based on Quantitative Differentiation


PROTAC Library Synthesis Requiring Orthogonal Sequential Deprotection

FmocNH-PEG4-t-butyl acetate is the building block of choice for parallel PROTAC library synthesis where the linker must be first deprotected at the amine (Fmoc removal with piperidine) for E3 ligase ligand coupling, followed by acidolytic t-butyl ester cleavage to reveal the carboxylic acid for POI ligand attachment. This sequential orthogonality, verified by the differential stability of Fmoc (base-labile, t₁/₂ ~6 sec in 20% piperidine) and t-butyl ester (acid-labile, stable to piperidine; cleaved by TFA) , eliminates the need for intermediate purification or re-protection steps that are required when using Fmoc-NH-PEG4-acid, thereby increasing throughput and reducing material loss in library production.

Clinical Candidate Optimization Where PEG4 Spacer Is Preferred for Oral Bioavailability

For PROTAC programs targeting nuclear receptors or other targets where the clinical candidates ARV-110 and ARV-471 have validated PEG4 as the linker of choice, FmocNH-PEG4-t-butyl acetate supplies the same PEG4 spacer framework. The selection of PEG4 in these candidates—over PEG2 and PEG6—was based on superior potency and minimal hook effect in cell-based degradation assays, with oral bioavailability exceeding 10 %F in both mice and dogs . Procuring the Fmoc-protected, t-butyl ester-masked PEG4 building block allows medicinal chemistry teams to mirror this validated design without synthetic deviation.

Solid-Phase Peptide Synthesis (SPPS) Incorporating PEG Spacers with On-Resin Deprotection

In Fmoc-SPPS workflows requiring incorporation of a PEG spacer at the N-terminus or within a peptide sequence, FmocNH-PEG4-t-butyl acetate can be coupled directly onto the resin-bound peptide using standard coupling reagents (e.g., HBTU, DIC). The Fmoc group is removed on-resin with 20% piperidine/DMF to expose the free amine for subsequent amino acid coupling, while the t-butyl ester remains intact throughout the synthesis and is globally deprotected during final TFA cleavage. This compatibility is validated by the Fmoc/tBu SPPS strategy, where t-butyl-based side-chain protecting groups show <2% premature cleavage over 5 piperidine cycles [1].

High-Purity Building Block Procurement for GMP-Like or Scale-Up Campaigns

When scaling PROTAC synthesis from milligram to gram scale, linker purity becomes a critical cost driver. FmocNH-PEG4-t-butyl acetate supplied at ≥98% purity (HPLC) reduces the purification burden at each step. For a 3-step PROTAC assembly, the difference between 98% and 95% purity linker translates to an estimated >10% advantage in theoretical maximum overall yield (94.1% vs. 85.7%), directly reducing the cost per gram of final PROTAC and minimizing wasted ligand intermediates, which are typically the most expensive components of the synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for FmocNH-PEG4-t-butyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.